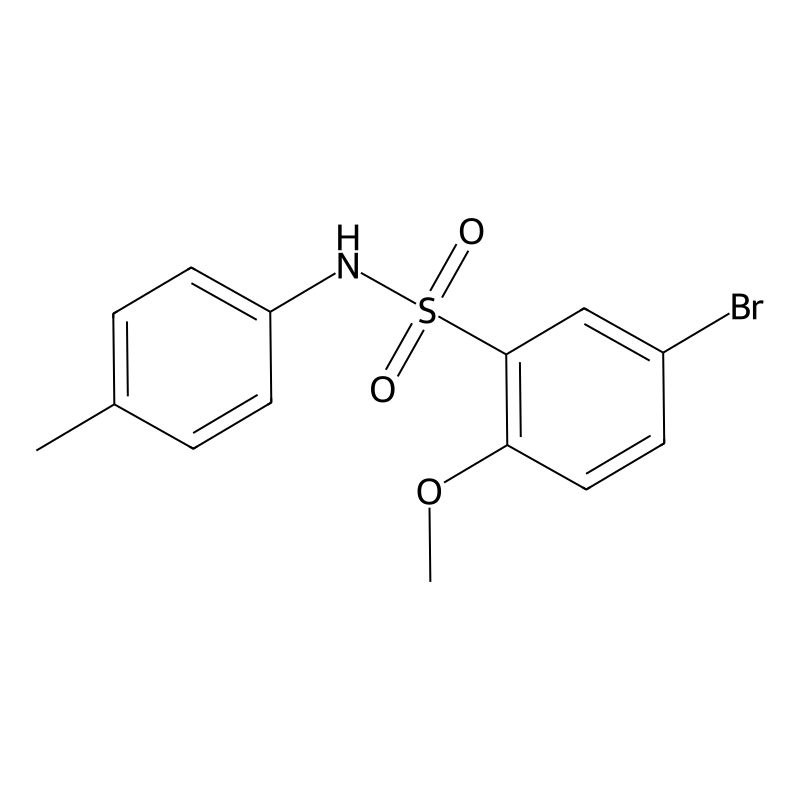

5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide

Catalog No.

S7770001

CAS No.

M.F

C14H14BrNO3S

M. Wt

356.24 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide

IUPAC Name

5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

InChI

InChI=1S/C14H14BrNO3S/c1-10-3-6-12(7-4-10)16-20(17,18)14-9-11(15)5-8-13(14)19-2/h3-9,16H,1-2H3

InChI Key

YUFNUHBNDQYSQB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide is an organic compound that belongs to the sulfonamide family. It exhibits a range of interesting biological properties, making it an important target for research in several fields of science and industry. In this paper, we will review the definition, physical, and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide.

5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide is also known as BMS. It is an organic compound with a molecular formula of C14H15BrN2O3S. It is a white crystalline powder that has a melting point of approximately 156 ℃. The sulfonamide group in BMS gives it antibacterial and antifungal properties, making it an important target for research in medicine and agriculture.

BMS has a molecular weight of 356.25 g/mol and a density of 1.47 g/cm3. It is insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide. BMS is a weak acid with a pKa of 7.46 and a logP of 3.50. It is a stable compound that can be stored under normal laboratory conditions.

The synthesis of BMS involves the reaction of 2-methoxyaniline with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction yields BMS in high yield and purity. Characterization of BMS is done using a range of spectroscopic techniques like NMR, IR, and MS.

Analyzing BMS requires sensitive and accurate analytical methods. High performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are widely used to quantify BMS in biological matrices. Non-destructive techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can also be used for the qualitative and quantitative analysis of BMS.

BMS has several interesting biological properties that make it an important target for research in several fields. It exhibits antibacterial and antifungal properties by inhibiting the activity of enzymes like dihydropteroate synthase and lanosterol 14α-demethylase. BMS also inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of oncogenic proteins.

BMS has low toxicity and is generally safe in scientific experiments. However, it is important to handle BMS with caution and follow standard laboratory practices to avoid accidental exposure. In case of accidental exposure, the affected area should be washed immediately with water and medical attention sought if necessary.

BMS has a wide range of applications in scientific experiments. It can be used as an antibiotic and antifungal agent to treat infections caused by resistant strains of bacteria and fungi. BMS can also be used in cancer research to develop new therapies for the treatment of cancer.

The current state of research on BMS is focused primarily on its antibacterial, antifungal, and anticancer properties. Several research groups are investigating the mechanism of action of BMS and its potential use in combination therapies for the treatment of infections and cancer.

BMS has several potential implications in various fields of research and industry. In medicine, BMS can be used as a lead molecule to develop new antibiotics and antifungal agents for the treatment of drug-resistant infections. In agriculture, BMS can be used as a fungicide and bactericide to control plant diseases. In the pharmaceutical industry, BMS can be used as a starting material to synthesize new drugs with improved efficacy and safety profiles.

Like any other compound, BMS has some limitations that need to be addressed in future research. The mechanism of action of BMS in cancer cells needs to be further investigated to develop more effective therapies for cancer. Additionally, more studies are required to investigate the potential applications of BMS in agriculture and other industries. Some of the future directions for research on BMS are:

1. Investigating the synergistic effects of BMS and other antimicrobial agents against drug-resistant bacteria and fungi.

2. Developing new drug delivery systems for BMS to enhance its efficacy and reduce toxicity.

3. Investigating the pharmacokinetics of BMS in humans and animals to optimize dosing regimens.

4. Investigating the potential of BMS as an immunomodulatory agent for the treatment of inflammatory diseases.

1. Investigating the synergistic effects of BMS and other antimicrobial agents against drug-resistant bacteria and fungi.

2. Developing new drug delivery systems for BMS to enhance its efficacy and reduce toxicity.

3. Investigating the pharmacokinetics of BMS in humans and animals to optimize dosing regimens.

4. Investigating the potential of BMS as an immunomodulatory agent for the treatment of inflammatory diseases.

In conclusion, 5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide is an important compound with a range of interesting biological properties. Its antibacterial, antifungal, and anticancer properties make it an important target for research in several fields of science and industry. While there is still much to be learned about this compound, its potential applications in medicine, agriculture, and industry make it an exciting target for future research.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

354.98778 g/mol

Monoisotopic Mass

354.98778 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds